
1,1,1-三(羟甲基)丙烷-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Tris(hydroxymethyl)propane-d5 is a deuterated form of 1,1,1-Tris(hydroxymethyl)propane, where the hydrogen atoms in the hydroxyl groups are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
科学研究应用
1,1,1-Tris(hydroxymethyl)propane-d5 is widely used in scientific research due to its stable isotope labeling, which makes it valuable in various studies:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of specialty chemicals and materials, including resins and coatings.
作用机制
Target of Action
1,1,1-Tris(hydroxymethyl)propane-d5 is primarily used in the field of neurology research , specifically in the area of pain and inflammation . .
Mode of Action
It has been used as ahydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides .
Result of Action
Its use in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers suggests that it may have significant effects at the molecular level .
Action Environment
It is known that the compound is asolid at room temperature , and it is flammable . Contact with strong oxidants can cause it to burn .
生化分析
Biochemical Properties
Its parent compound, 1,1,1-Tris(hydroxymethyl)propane, has been used as a hydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides . It has also been used in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers .
Molecular Mechanism
It is known that its parent compound, 1,1,1-Tris(hydroxymethyl)propane, can act as a hydrogen bond-donating agent . This suggests that 1,1,1-Tris(hydroxymethyl)propane-d5 may also interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Tris(hydroxymethyl)propane-d5 can be synthesized through the deuteration of 1,1,1-Tris(hydroxymethyl)propane. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction is typically carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
In industrial settings, the production of 1,1,1-Tris(hydroxymethyl)propane-d5 involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using specialized equipment and catalysts to facilitate the exchange of hydrogen with deuterium.
化学反应分析
Types of Reactions
1,1,1-Tris(hydroxymethyl)propane-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) are used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1,1,1-Tris(hydroxymethyl)propane: The non-deuterated form of the compound.
1,1,1-Tris(hydroxymethyl)ethane: A similar compound with an ethane backbone instead of propane.
2,2-Dimethyl-1,3-propanediol: Another compound with similar hydroxyl functionality.
Uniqueness
1,1,1-Tris(hydroxymethyl)propane-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and pathways with greater precision, making it a valuable tool in various scientific fields.
属性
CAS 编号 |
103782-76-9 |
|---|---|
分子式 |
C6H14O3 |
分子量 |
139.206 |
IUPAC 名称 |
1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3/i3D,4D2,5D2 |
InChI 键 |
ZJCCRDAZUWHFQH-CZMJLJOYSA-N |
SMILES |
CCC(CO)(CO)CO |
同义词 |
1,1,1-Tri(hydroxymethyl)propane-d5; 1,1,1-Trimethylolpropane-d5; 2,2-Bis(hydroxymethyl)-1-butanol-d5; 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol-d5; 2-Ethyl-2-(hydroxymethyl)propanediol-d5; Addolink TR-d5; Ethriol-d5; Ethyltrimethylolmethane-d5; Ettri |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


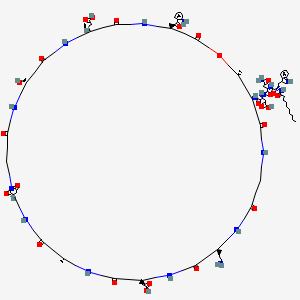
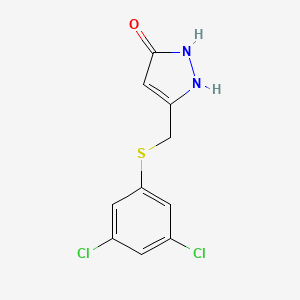
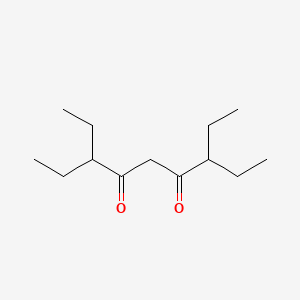
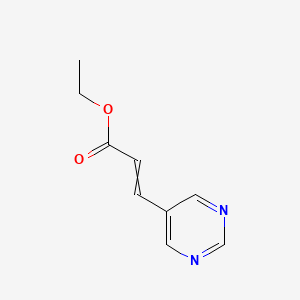
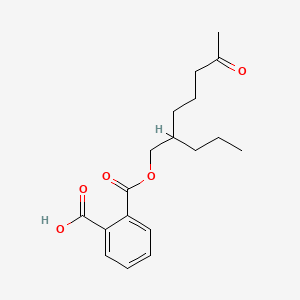
![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)
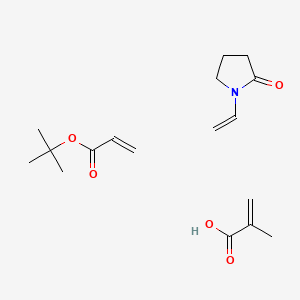
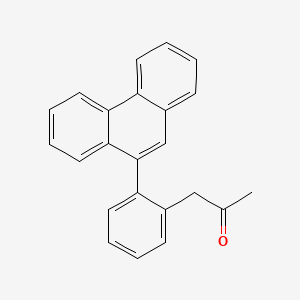
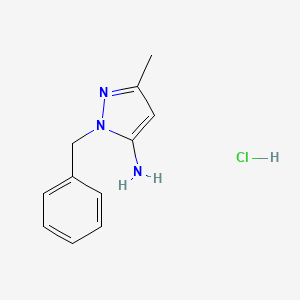
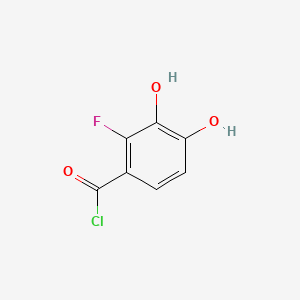
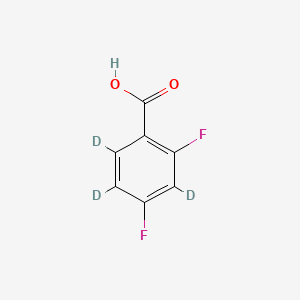
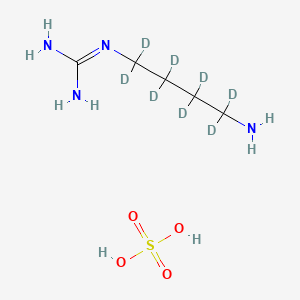
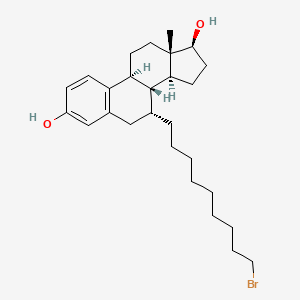
![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)
